![molecular formula C17H15N3O4S2 B420785 4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide CAS No. 306278-15-9](/img/structure/B420785.png)
4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide” is a chemical compound . It is an off-white solid .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups . It includes a methoxy group, a thiazol-2-ylamino group, a sulfonyl group, and a benzamide group .Physical And Chemical Properties Analysis
“this compound” is an off-white solid . Other physical and chemical properties such as melting point, boiling point, density, and molecular weight are not specified in the available resources .Mecanismo De Acción
Mode of Action
The exact mode of action of this compound is not well understood at this time. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of the thiazol-2-ylamino and sulfonyl groups suggests potential reactivity with biological targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well characterized. Factors such as the compound’s solubility, stability, and permeability can influence its bioavailability. The presence of the methoxy and sulfonyl groups may affect the compound’s metabolic stability and its interactions with drug-metabolizing enzymes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by the pH of the environment, and its efficacy could be influenced by the presence of other competing molecules .
Propiedades
IUPAC Name |
4-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-24-14-6-2-12(3-7-14)16(21)19-13-4-8-15(9-5-13)26(22,23)20-17-18-10-11-25-17/h2-11H,1H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHPAWUTLXSMQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-N-[2-(1-naphthyloxy)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B420702.png)

![Bis[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl] 2-butenedioate](/img/structure/B420705.png)
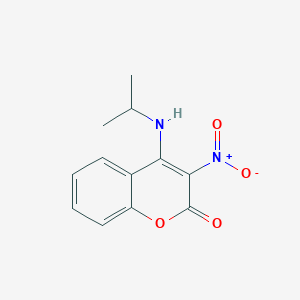
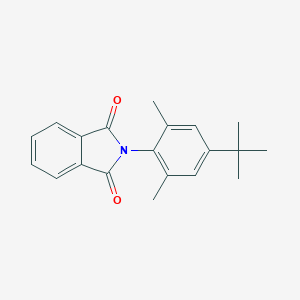
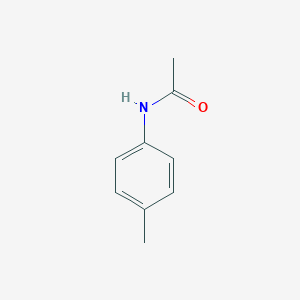
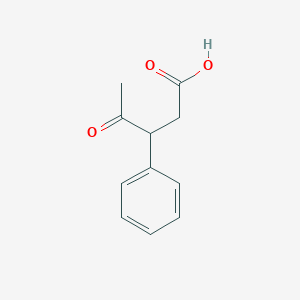
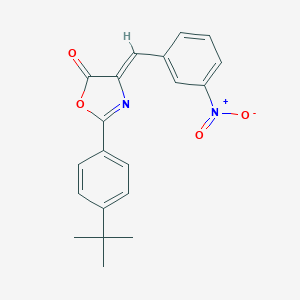
![3-(3,5-ditert-butyl-4-hydroxyphenyl)-N'-(5-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl]-1,3,4,2-oxadiazaphosphol-2(3H)-yl)propanohydrazide](/img/structure/B420725.png)


![(2-{[4-(Diethylamino)benzylidene]amino}-5-methylphenyl)(phenyl)methanone](/img/structure/B420738.png)
![Diethyl 2,3-bis[(2,4-dichlorobenzoyl)oxy]succinate](/img/structure/B420740.png)
